molecular formula C23H16ClFN6O2 B14961534 2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide

2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide

Cat. No.: B14961534
M. Wt: 462.9 g/mol
InChI Key: GQCKQZZHEOUEOU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin core, followed by the introduction of the 4-fluorophenyl and benzamide groups. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-fluorophenyl)benzamide
  • Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate

Uniqueness

2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide stands out due to its complex structure, which combines multiple heterocyclic rings and functional groups. This unique structure may confer specific properties and interactions that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C23H16ClFN6O2

Molecular Weight

462.9 g/mol

IUPAC Name

2-chloro-N-[4-ethyl-5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzamide

InChI

InChI=1S/C23H16ClFN6O2/c1-2-17-19(13-7-9-14(25)10-8-13)21-27-26-20-18(31(21)28-17)11-12-30(23(20)33)29-22(32)15-5-3-4-6-16(15)24/h3-12H,2H2,1H3,(H,29,32)

InChI Key

GQCKQZZHEOUEOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C4=CC=CC=C4Cl)N=NC2=C1C5=CC=C(C=C5)F

Origin of Product

United States

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